m-Chlorobenzylidene diacetate
Description
m-Chlorobenzylidene diacetate is a synthetic organic compound characterized by a benzylidene moiety (an aromatic ring linked via a methylene group) substituted with a chlorine atom at the meta position, combined with diacetate ester functional groups. The chlorine substituent likely influences electronic properties, solubility, and stability compared to other substituents (e.g., methoxy or alkyl groups).
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[acetyloxy-(3-chlorophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-4-3-5-10(12)6-9/h3-6,11H,1-2H3 |
InChI Key |
ZYBVHWFOKFFLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC(=CC=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with m-Chlorobenzylidene Diacetate :
- Chlorine’s electronegativity could enhance photostability but reduce solubility in polar solvents.
Diethyl 4-((E)-3-(4-Methoxyphenyl)Allylidene)-Imidazolidinedione Diacetate (Compound 4g)
Structure : Incorporates an extended conjugated allylidene group with a methoxy substituent.
Key Properties :
- UVA Protection : UVA PF of 6.83 ± 0.05, outperforming some commercial UVA filters.
- Degradation : Forms geometric isomers under UV light but retains >80% stability.
- Safety: No estrogenic activity in MCF-7 assays .
Comparison :
- The extended conjugation in 4g enhances UVA absorption, whereas this compound’s simpler structure may limit broad-spectrum activity.
- Chlorine’s steric effects might hinder isomerization pathways, reducing photodegradation compared to allylidene derivatives.
Chlorhexidine Diacetate
Structure : A bisbiguanide antiseptic with two acetate groups.
Key Properties :
Comparison :
- While both compounds share diacetate groups, chlorhexidine’s bisbiguanide core contrasts sharply with this compound’s aromatic system. This highlights how functional groups dictate application: UV filtration vs. antimicrobial activity.
1-Methylestradiol Diacetate
Structure : A steroid derivative with diacetate esters.
Key Properties :
Comparison :
- Steroidal diacetates exhibit lower photostability due to complex ring systems, whereas this compound’s planar structure may enhance stability under UV stress.
Data Tables
Table 1: Key Parameters of Benzylidene Diacetate Derivatives
*Predicted based on structural analogs.
Table 2: Functional Group Impact on Properties
| Group | Electron Effect | Solubility | Photostability |
|---|---|---|---|
| Methoxy | Donating | High | Moderate |
| Chloro | Withdrawing | Moderate | High |
| Allylidene | Conjugation | Low | Low |
Research Findings and Implications
- Substituent Effects : Chlorine’s electron-withdrawing nature may improve photostability but reduce solubility compared to methoxy analogs .
- Safety Profile : Benzylidene diacetates generally exhibit low cytotoxicity, making them viable for topical applications .
- Degradation Pathways : Unlike allylidene derivatives, this compound may avoid geometric isomerization, simplifying formulation stability .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing m-chlorobenzylidene diacetate, and how does steric configuration influence its stability?
- Methodological Answer : Synthesis typically involves the reaction of m-chlorobenzaldehyde with acetic anhydride under controlled reflux conditions. Evidence from analogous compounds (e.g., benzylidene diacetate) indicates that steric factors, such as the distance of the double bond from the ester group, critically affect decomposition rates. For instance, benzylidene diacetate derivatives with conjugated double bonds exhibit unimolecular decomposition rates ~6× faster than non-conjugated analogs due to resonance stabilization . Thermal stability should be assessed via differential scanning calorimetry (DSC) or kinetic studies under inert atmospheres.
Q. How can researchers validate the purity and structural integrity of m-chlorobenzylidene diacetate during synthesis?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For example, H NMR should confirm the absence of unreacted m-chlorobenzaldehyde (δ 9.8–10.0 ppm for aldehyde protons). Mass spectrometry (MS) can verify molecular ion peaks (e.g., [M+H] for CHClO). Cross-reference with IR spectroscopy for ester C=O stretches (~1740 cm) .
Q. What are the recommended safety protocols for handling m-chlorobenzylidene diacetate in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for chlorinated compounds:
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
- Implement engineering controls (e.g., negative-pressure environments) if airborne concentrations exceed 1 ppm.
- Decontaminate spills with activated carbon or alkaline hydrolysis.
- Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can conflicting decomposition kinetics data for m-chlorobenzylidene diacetate be resolved across independent studies?
- Methodological Answer : Discrepancies may arise from experimental variables (e.g., temperature gradients, solvent purity). Standardize protocols using:
- Isothermal thermogravimetric analysis (TGA) to measure activation energy (E) via the Arrhenius equation.
- Gas chromatography-mass spectrometry (GC-MS) to identify side products (e.g., acetic anhydride reformation).
- Proficiency testing across labs, as in EPA interlaboratory studies, can quantify systematic errors (e.g., ±10% acceptance windows for quantitative data) .
Q. What role does m-chlorobenzylidene diacetate play in reactive oxygen species (ROS) detection assays, and how can its fluorescence efficiency be optimized?
- Methodological Answer : Analogous diacetates (e.g., DCFH-DA) require esterase cleavage to release fluorescent probes. For m-chlorobenzylidene diacetate:
- Optimize hydrolysis using pH 7.4 buffers with porcine liver esterase (0.1–1.0 U/mL).
- Validate ROS specificity via competitive inhibition (e.g., catalase for HO, superoxide dismutase for O_2$$^-).
- Use D-optimal experimental design to balance variables (probe concentration, incubation time) in biological matrices .
Q. How does the electronic effect of the meta-chloro substituent influence the reactivity of benzylidene diacetates in oxidation reactions?
- Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. Compare with ortho- and para-isomers via:
- Cyclic voltammetry to quantify redox potentials.
- Density functional theory (DFT) calculations to map electron density distributions (e.g., Mulliken charges).
- Experimental kinetics in polar aprotic solvents (e.g., acetonitrile) to isolate electronic effects from steric hindrance .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in m-chlorobenzylidene diacetate toxicity studies?
- Methodological Answer : Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear responses (e.g., ROS production), use log-linear regression or EC modeling via GraphPad Prism. Include power analysis to determine sample sizes (α=0.05, β=0.2) .
Q. How can researchers address low reproducibility in fluorescence assays using m-chlorobenzylidene diacetate derivatives?
- Methodological Answer : Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
